molecular formula C23H28N2O4 B6539808 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenyloxane-4-carboxamide CAS No. 1060288-11-0

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenyloxane-4-carboxamide

Cat. No. B6539808
CAS RN: 1060288-11-0
M. Wt: 396.5 g/mol
InChI Key: LHCXQOPMNMIVGI-UHFFFAOYSA-N
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Description

The compound “4-(2-methoxyethylcarbamoyl)phenylboronic acid” is a boronic acid derivative with the molecular formula C10H14BNO4 . It has an average mass of 223.033 Da and a monoisotopic mass of 223.101593 Da .


Synthesis Analysis

While specific synthesis methods for “N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenyloxane-4-carboxamide” were not found, boronic esters like “4-(2-methoxyethylcarbamoyl)phenylboronic acid” are known to be valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, utilizing a radical approach .


Chemical Reactions Analysis

Boronic esters, such as “4-(2-methoxyethylcarbamoyl)phenylboronic acid”, have been used in various chemical reactions. For instance, they have been used in the formal anti-Markovnikov hydromethylation of alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-methoxyethylcarbamoyl)phenylboronic acid” include an average mass of 223.033 Da and a monoisotopic mass of 223.101593 Da .

Future Directions

Boronic esters, such as “4-(2-methoxyethylcarbamoyl)phenylboronic acid”, continue to be valuable building blocks in organic synthesis . Their use in new synthetic methods and applications is a promising area of future research.

properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-28-16-13-24-21(26)17-18-7-9-20(10-8-18)25-22(27)23(11-14-29-15-12-23)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCXQOPMNMIVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenyloxane-4-carboxamide

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